1-Bromo-2,4-dichloro-3,5-difluorobenzene
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Overview
Description
1-Bromo-2,4-dichloro-3,5-difluorobenzene is an organic compound with the molecular formula C6HBrCl2F2 It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-2,4-dichloro-3,5-difluorobenzene typically involves halogenation reactions. One common method includes the bromination of 2,4-dichloro-3,5-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring .
Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods ensure high purity and yield of the final product, making it suitable for various applications.
Chemical Reactions Analysis
1-Bromo-2,4-dichloro-3,5-difluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium amide or potassium thiolate.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, the compound can be oxidized or reduced under specific conditions to form various derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound with the desired substituents.
Scientific Research Applications
1-Bromo-2,4-dichloro-3,5-difluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a versatile intermediate in various organic reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals, including dyes and polymers. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dichloro-3,5-difluorobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing halogen atoms on the benzene ring makes it more susceptible to nucleophilic attack. In a typical reaction, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate, which then undergoes further transformation to yield the final product .
Comparison with Similar Compounds
1-Bromo-2,4-dichloro-3,5-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,4-dichlorobenzene: Similar in structure but lacks the fluorine atoms, which may result in different reactivity and applications.
1-Bromo-3,5-dichlorobenzene: Another similar compound with different positions of chlorine atoms, affecting its chemical behavior.
1-Bromo-2,5-difluorobenzene:
The uniqueness of this compound lies in the combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-bromo-2,4-dichloro-3,5-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2F2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZSSKGAWNYCOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742732 |
Source
|
Record name | 1-Bromo-2,4-dichloro-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-92-2 |
Source
|
Record name | Benzene, 1-bromo-2,4-dichloro-3,5-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4-dichloro-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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